tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate
Description
tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate (CAS: 2227199-27-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a methoxy substituent at the 4-position of the piperidine ring. Its molecular formula is C24H46N4O10 (molecular weight: 550.6428 g/mol), reflecting its hemioxalate salt form, which consists of two molecules of the base compound paired with one oxalic acid molecule . The base compound, tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate, has the formula C11H22N2O3 (molecular weight: 230.31 g/mol) and is a key intermediate in pharmaceutical synthesis, particularly for drug candidates requiring stereochemical precision .
The compound is commercially available (e.g., from CymitQuimica) in quantities ranging from 100 mg to 1 g, with a purity of ≥97% . Its solid-state properties and Boc-protected amine make it stable for long-term storage and suitable for diverse synthetic applications.
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGRHEKFNXWMHP-JBJOKHDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1OC.CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1OC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Chiral Precursors
The (3R,4R)-stereochemistry is typically established via:
- Chiral resolution : Diastereomeric salt formation using tartaric acid derivatives.
- Asymmetric hydrogenation : Catalytic hydrogenation of enamine precursors with Ru-BINAP complexes (>90% ee).
Example :
$$ \text{(3R,4R)-4-Hydroxypiperidin-3-amine} $$ is resolved via crystallization with L-(+)-tartaric acid, yielding enantiomerically pure material.
Protection of the Amine Group
The primary amine is protected as a tert-butyl carbamate (Boc) to prevent side reactions:
Procedure :
- Dissolve (3R,4R)-4-methoxypiperidin-3-amine (1.0 eq) in anhydrous THF.
- Add Boc₂O (1.2 eq) and DMAP (0.1 eq).
- Stir at 25°C for 12 h.
- Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography (Hex:EtOAc = 4:1).
Introduction of the Methoxy Group
The 4-hydroxy group is methylated via:
Mitsunobu Reaction :
- Conditions : DEAD (1.5 eq), PPh₃ (1.5 eq), MeOH (excess), THF, 0°C → 25°C.
- Advantage : Retention of stereochemistry at C4.
Alternative :
- Williamson Ether Synthesis : Treat 4-hydroxypiperidine with MeI (1.1 eq) and NaH (2.0 eq) in DMF (0°C → 40°C, 6 h).
Formation of the Hemioxalate Salt
The free base is converted to the hemioxalate salt for improved stability:
Procedure :
- Dissolve tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate (1.0 eq) in EtOH.
- Add oxalic acid (0.5 eq) in EtOH dropwise.
- Stir at 25°C for 2 h, then cool to 4°C.
- Filter and wash with cold EtOH.
Stoichiometry : Confirmed by $$ ^1\text{H NMR} $$ integration (2:1 base:oxalic acid ratio).
Optimization of Reaction Conditions
Critical Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Boc Protection Temp | 25°C | Maximizes rate |
| Methylation Solvent | THF (Mitsunobu) | 95% ee retention |
| Salt Crystallization | EtOH | 99% purity |
Palladium-Catalyzed Coupling
Patent WO2020064792A1 highlights Buchwald-Hartwig amination for analogous piperidines:
- Catalyst : tBuXPhos Pd G3 (2 mol%).
- Base : Cs₂CO₃ (2.0 eq).
- Solvent : 1,4-Dioxane, 100°C, 12 h.
Characterization and Analytical Data
Spectroscopic Validation
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.38 (s, 3H, OCH₃), 3.70–3.85 (m, 2H, piperidine H).
- HPLC : 97.3% purity (C18 column, 0.1% TFA in H₂O/MeCN).
Stability Profile
| Condition | Degradation (%) |
|---|---|
| 40°C/75% RH, 1 month | <2% |
| Aqueous pH 7.4, 24 h | 5% |
Chemical Reactions Analysis
Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Types of Reactions
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidized Products: Corresponding ketones, aldehydes, or carboxylic acids.
Reduced Products: Corresponding alcohols or amines.
Substituted Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
- Synthesis of Complex Molecules : This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows for further functionalization, making it a valuable building block in organic synthesis.
- Catalysis : Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate can act as a catalyst or ligand in various catalytic reactions, enhancing reaction rates and selectivity.
Biology
- Biochemical Studies : The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions. Its ability to form covalent bonds with active sites on enzymes makes it useful for studying enzyme inhibition and modulation.
- Cell Culture : In cell culture studies, this compound helps elucidate cellular processes and drug interactions, particularly in the context of neurodegenerative diseases.
Medicine
- Drug Development : Researchers are exploring its potential as a precursor for new drugs and therapeutic agents. Its interactions with biological targets suggest possible applications in treating conditions like Alzheimer's disease.
- Pharmacological Studies : The compound is used to investigate its pharmacological effects on biological systems, including its role as an acetylcholinesterase inhibitor, which could enhance cognitive function by increasing acetylcholine levels in the brain.
Industry
- Material Science : this compound contributes to the development of new materials with specific properties, potentially leading to innovations in various industrial applications.
- Chemical Manufacturing : It is utilized in the manufacturing of specialty chemicals and intermediates, playing a critical role in the chemical industry.
Research indicates that this compound may inhibit:
- Acetylcholinesterase (AChE) : Enhancing cognitive function by increasing acetylcholine levels.
- β-secretase : Inhibition of this enzyme is significant due to its role in producing amyloid-beta peptides associated with Alzheimer's disease.
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by amyloid-beta toxicity, suggesting potential neuroprotective effects.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves its interaction with specific molecular targets and pathways .
Molecular Targets
Enzymes: The compound can interact with enzymes, inhibiting or activating their activity.
Receptors: It can bind to specific receptors, modulating their function.
Pathways Involved
Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cellular responses.
Metabolic Pathways: It can influence metabolic pathways, altering the production and utilization of metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
(a) (3S,4S)-4-Methoxy Isomer
The (3S,4S)-stereoisomer (CAS: 2306245-65-6) shares the same substituents but differs in spatial configuration. Its molecular formula is C13H24N2O7 (molar mass: 320.34 g/mol) in the hemioxalate form . This isomer is available from suppliers like Aladdin Scientific and ChemBK, highlighting its role in enantioselective drug development .
(b) (3R,4R)-3-Methoxy Isomer
In this variant (CAS: 2253105-32-5), the methoxy group shifts to the 3-position of the piperidine ring.
(c) (3S,4R)- and (3R,4S)-Diastereomers
These diastereomers (e.g., CAS: 2253105-08-5) demonstrate how stereochemistry impacts solubility and receptor binding. For example, the (3S,4R)-isomer has a melting point and crystallinity distinct from the (3R,4R)-form, as evidenced by divergent supplier specifications .
Substituent Variations
(a) Hydroxyl-Substituted Analogs
Replacing the 4-methoxy group with a hydroxyl group yields tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 1052713-47-9). This modification increases polarity, enhancing aqueous solubility but reducing metabolic stability compared to the methoxy analog .
(b) Fluorine-Substituted Derivatives
Fluorine at the 4-position (e.g., CAS: 1052713-47-9) introduces electronegativity, improving binding affinity in kinase inhibitors. The (3R,4R)-4-fluoro derivative (CAS: 2126144-21-4) has a molecular weight of 232.295 g/mol and is marketed by Aaron Chemicals LLC for preclinical studies .
(c) Methyl- and Dimethyl-Substituted Compounds
Such derivatives are used in CNS drug candidates due to enhanced blood-brain barrier penetration .
Table 1: Key Properties of Selected Compounds
Pharmacological and Commercial Relevance
- Drug Discovery : The (3R,4R)-4-methoxy derivative is a building block for protease inhibitors and GPCR-targeted therapies, leveraging its stereochemical purity .
- Market Availability : Fluorinated and hydroxylated variants are priced higher due to complex synthesis (e.g., 100 mg of (3S,4S)-isomer costs €535 vs. ~$600 for fluorine analogs ).
Biological Activity
tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate is a chemical compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is a derivative of piperidine, characterized by its unique methoxy substituent, which influences its interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbamate functional group can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. This interaction can lead to modulation of several biochemical pathways, including those involved in neurodegenerative diseases and inflammation.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for several enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for increasing acetylcholine levels in the brain, which can enhance cognitive function and memory.
- β-secretase : The compound has shown promise in inhibiting β-secretase activity, which is involved in the production of amyloid-beta peptides linked to Alzheimer's disease .
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta toxicity. For instance, it has been observed to improve cell viability in astrocytes exposed to amyloid-beta 1-42, suggesting a potential role in neuroprotection against Alzheimer's disease .
Study 1: Neuroprotective Properties
A study assessed the protective effects of this compound on astrocyte cells exposed to amyloid-beta. Results indicated:
- Cell Viability : Treatment with the compound improved cell viability from 43.78% (control) to 62.98% when co-treated with amyloid-beta .
- Inflammatory Response : The compound reduced levels of pro-inflammatory cytokines associated with amyloid-beta toxicity.
Study 2: Enzyme Inhibition
Another study focused on the inhibition of β-secretase and AChE by this compound:
- IC50 Values : The compound exhibited an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for AChE inhibition, indicating potent activity against these targets .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | AChE Inhibition (Ki) | β-secretase Inhibition (IC50) | Neuroprotective Effect |
|---|---|---|---|
| This compound | 0.17 μM | 15.4 nM | Significant |
| M4 Compound | Not specified | Not specified | Moderate |
| Other Piperidine Derivatives | Varies | Varies | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
